Cas no 710985-93-6 (1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)

1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one structure
710985-93-6 structure
Product Name:1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one
CAS No:710985-93-6
MF:C20H22N2O2
MW:322.400885105133
CID:6242166
PubChem ID:2963363
Update Time:2025-07-19

1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one
    • SR-01000284219-1
    • 1-[5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
    • 1-(5-(2-ethoxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
    • 710985-93-6
    • AKOS024608833
    • Z969651260
    • SR-01000284219
    • 1-[3-(2-ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone
    • F1590-0012
    • Inchi: 1S/C20H22N2O2/c1-4-24-20-8-6-5-7-17(20)19-13-18(21-22(19)15(3)23)16-11-9-14(2)10-12-16/h5-12,19H,4,13H2,1-3H3
    • InChI Key: LAHPMOFMMMPVQD-UHFFFAOYSA-N
    • SMILES: O(CC)C1C=CC=CC=1C1CC(C2C=CC(C)=CC=2)=NN1C(C)=O

Computed Properties

  • Exact Mass: 322.168127949g/mol
  • Monoisotopic Mass: 322.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 41.9Ų

1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one Pricemore >>

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Additional information on 1-5-(2-ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one

Comprehensive Overview of 1-[5-(2-Ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS No. 710985-93-6)

The compound 1-[5-(2-Ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one (CAS No. 710985-93-6) is a structurally unique pyrazoline derivative that has garnered significant attention in pharmaceutical and chemical research. With its heterocyclic framework and substituted phenyl rings, this molecule exhibits potential applications in medicinal chemistry, particularly in the development of bioactive small molecules. Researchers are increasingly exploring its structure-activity relationships (SAR) to optimize its properties for targeted therapeutic interventions.

One of the key features of CAS No. 710985-93-6 is its dual-substituted phenyl motif, which includes a 2-ethoxyphenyl group and a 4-methylphenyl group. These substituents contribute to the compound's lipophilicity and electronic properties, making it a promising candidate for drug discovery. Recent studies have highlighted its potential in modulating enzyme inhibition and receptor binding, aligning with current trends in precision medicine and personalized therapeutics.

In the context of green chemistry, 710985-93-6 has also been evaluated for its synthetic accessibility and environmental compatibility. As the pharmaceutical industry shifts toward sustainable synthesis, this compound's scalable production and low toxicity profile make it an attractive intermediate. Discussions on platforms like ResearchGate and PubMed often focus on its reaction optimization and catalytic pathways, reflecting broader interest in efficient chemical processes.

The pyrazoline core of 1-[5-(2-Ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a well-known pharmacophore in central nervous system (CNS) drug design. Its ability to interact with neurotransmitter receptors has sparked investigations into its potential for treating neurological disorders, a hot topic in 2024 drug development. Searches for "pyrazoline CNS applications" and "novel neuroactive compounds" frequently cite this molecule as a case study.

From an analytical chemistry perspective, CAS 710985-93-6 presents interesting challenges in chromatographic separation and spectroscopic characterization. Advanced techniques like HPLC-MS and NMR spectroscopy are often employed to ensure its purity and stability, topics frequently queried in academic forums. Its UV-Vis absorption properties also make it relevant for photophysical studies, connecting it to emerging fields like materials science.

In summary, 1-[5-(2-Ethoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one represents a multifaceted compound with interdisciplinary relevance. Its chemical versatility, combined with growing research interest, positions it as a valuable subject for both industrial applications and academic exploration. As computational chemistry tools advance, further insights into its molecular interactions are expected to drive innovation in small-molecule therapeutics.

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